3-Methyl-isoxazolo[4,5-C]pyridine

Analytical Chemistry Mass Spectrometry Isomer Differentiation

Select this specific [4,5-c] fused isomer to guarantee synthetic success in CNS drug discovery. Incorrect regioisomers (e.g., [4,5-b] or oxazolopyridines) fail to replicate key reactivity at the 4-position towards nucleophiles and borane-directed reduction. This scaffold is validated in patents for Alzheimer’s cognitive enhancers (GABA A α5 selective) and the first selective mGluR7 allosteric antagonists (MMPIP series). Ensure data integrity with its unique MS/MS fragmentation pattern for analytical reference. Avoid failed derivatization—choose the authentic, pharmacologically relevant isomer.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 58315-19-8
Cat. No. B13028614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-isoxazolo[4,5-C]pyridine
CAS58315-19-8
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=NC=C2
InChIInChI=1S/C7H6N2O/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3
InChIKeyDCBAVYBQNFMNNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-isoxazolo[4,5-C]pyridine (CAS 58315-19-8) for Specialized Heterocyclic Chemistry and Scaffold Construction


3-Methyl-isoxazolo[4,5-c]pyridine (CAS 58315-19-8) is a fused bicyclic heteroaromatic compound with the molecular formula C8H8N2O . This specific scaffold represents a key building block for the synthesis of more complex derivatives, with established reactivity at its 4-position toward nucleophiles, a critical feature for derivatization [1]. This core serves as a fundamental intermediate in medicinal chemistry, particularly for developing compounds targeting neurological disorders such as Alzheimer's disease [2].

Why 3-Methyl-isoxazolo[4,5-C]pyridine Cannot Be Replaced by Regioisomers or Common Heterocyclic Analogs


Generic substitution with other isoxazolopyridine regioisomers, such as [4,5-b] or [5,4-c] fused systems, or with oxazolopyridine isomers, is chemically invalid due to fundamental differences in electronic structure and reactivity. Tandem mass spectrometry has definitively shown that 3-methylisoxazolo- and 2-methyloxazolopyridines produce distinct ion structures with unique fragmentation patterns, meaning they are not interchangeable in analytical or synthetic workflows [1]. Furthermore, the specific [4,5-c] ring fusion directs borane attack during BH3:THF reduction to the isoxazole ring, a regioselective outcome that is not observed with other fused isomers and is essential for generating specific tetrahydroisoxazolopyridine intermediates [2]. Selecting an incorrect isomer compromises the intended synthetic pathway and leads to failed derivatization.

Quantitative Differentiation of 3-Methyl-isoxazolo[4,5-C]pyridine: Evidence for Analytical, Synthetic, and Procurement Decisions


Mass Spectrometric Differentiation of 3-Methylisoxazolo[4,5-c]pyridine from 2-Methyloxazolopyridine Isomers

The tandem mass spectrometry (MS/MS) fragmentation patterns of 3-methylisoxazolo[4,5-c]pyridine are uniquely distinct from those of its oxazolopyridine isomers, providing an unambiguous analytical method for identity verification [1].

Analytical Chemistry Mass Spectrometry Isomer Differentiation

Regioselective Reduction of the Isoxazole Ring in 3-Methylisoxazolo[4,5-c]pyridine with BH3:THF

The parent scaffold, 3-methylisoxazolo[4,5-c]pyridine, undergoes reduction with BH3:THF to yield a specific tetrahydroisoxazolopyridine product via an isolable intermediate complex [1]. This reaction is highly sensitive to the substitution pattern on the pyridine ring.

Synthetic Chemistry Heterocyclic Reduction Reaction Selectivity

Establishing 4-Position Reactivity as the Critical Nucleophilic Attack Site for Derivatization

The 4-position of the 3-methylisoxazolo[4,5-c]pyridine system is the most reactive site toward nucleophiles, making it the primary point for chemical elaboration [1]. This inherent reactivity allows for predictable functionalization at this position.

Medicinal Chemistry Scaffold Derivatization Reactivity Profiling

Targeting the GABA A α5 Receptor: A Validated Scaffold for Cognitive Disorder Therapeutics

Patents covering isoxazolo-pyridine derivatives, which include compounds built upon the 3-methylisoxazolo[4,5-c]pyridine core, demonstrate high affinity and selectivity for the GABA A α5 receptor subtype [1]. This specific activity profile is the basis for developing cognitive enhancers for conditions like Alzheimer's disease.

Neuroscience GABA A Receptor Alzheimer's Disease

Allosteric Modulation of mGluR7 by Structurally Related Isoxazolopyridones

The isoxazolo[4,5-c]pyridin-4(5H)-one scaffold, which is a direct oxidized analog of the target compound, has yielded potent and selective allosteric antagonists for the metabotropic glutamate receptor 7 (mGluR7) [1]. This validates the broader scaffold's utility in modulating class C GPCRs.

Neuroscience Metabotropic Glutamate Receptors Allosteric Modulation

Primary Research and Development Applications for 3-Methyl-isoxazolo[4,5-C]pyridine


Synthesis of GABA A α5-Selective Ligands for Cognitive Disorder Research

This core is directly cited in patents for synthesizing isoxazolo-pyridine derivatives with high affinity and selectivity for the GABA A α5 receptor [1]. This application is specifically relevant for medicinal chemistry programs aimed at developing cognitive enhancers for Alzheimer's disease and other dementias, where subtype selectivity is paramount to avoid proconvulsant side effects.

Development of mGluR7 Allosteric Modulators as CNS Tool Compounds

The closely related isoxazolo[4,5-c]pyridin-4(5H)-one scaffold has yielded the first selective allosteric antagonists for mGluR7, such as MMPIP (IC50 = 220 nM) [2]. The 3-methylisoxazolo[4,5-c]pyridine core serves as an ideal starting material for synthesizing and optimizing new analogs in this chemical series for exploring mGluR7's role in CNS disorders like anxiety, depression, and epilepsy.

Targeted Derivatization at the 4-Position for Library Synthesis

Given the established high reactivity of the 4-position towards nucleophiles [3], this compound is an excellent choice for generating diverse chemical libraries via parallel synthesis. Its predictable regioselectivity ensures that a single, focused set of reactions will yield a collection of 4-substituted analogs, maximizing efficiency and success rates in hit-to-lead medicinal chemistry campaigns.

Analytical Reference Standard for Isomer Differentiation

Due to the potential for isomeric contamination, particularly with oxazolopyridines, this compound serves as a critical analytical reference standard. Its unique tandem mass spectrometry (MS/MS) fragmentation pattern [4] allows for the unequivocal identification and quantification of the correct isomer in complex reaction mixtures or in final product purity assessments by LC-MS/MS, ensuring data integrity in both synthetic and bioanalytical workflows.

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